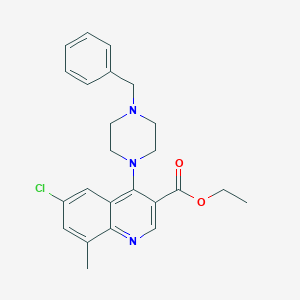![molecular formula C16H17NO5S B284921 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid, also known as MSA, is a sulfonamide-based compound that has gained significant attention in scientific research due to its various applications. MSA is a white to light yellow crystalline powder that is soluble in organic solvents such as DMSO and DMF. This compound is widely used in biochemistry and molecular biology research due to its ability to inhibit enzymes and its anti-inflammatory properties.
Wirkmechanismus
2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid inhibits enzymes by binding to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's catalytic activity. This compound's anti-inflammatory properties are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its enzyme inhibitory and anti-inflammatory properties, this compound has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid in lab experiments is its ability to selectively inhibit enzymes, allowing researchers to study specific enzyme pathways. However, this compound's sulfonamide group may interact with other proteins and enzymes, leading to non-specific effects. Additionally, this compound's solubility in organic solvents may limit its use in aqueous-based experiments.
Zukünftige Richtungen
There are several future directions for 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid research. One potential area of study is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound's anti-inflammatory properties may have potential in the treatment of other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Further research is needed to fully understand the mechanisms of this compound's effects and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid involves the reaction of mesitylene sulfonyl chloride with 2-hydroxy-5-aminobenzoic acid in the presence of a base such as triethylamine. The reaction yields this compound as a product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid has been extensively studied for its various applications in scientific research. It is commonly used as an inhibitor of enzymes such as carbonic anhydrase and metalloproteinases. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
Molekularformel |
C16H17NO5S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-9-6-10(2)15(11(3)7-9)23(21,22)17-12-4-5-14(18)13(8-12)16(19)20/h4-8,17-18H,1-3H3,(H,19,20) |
InChI-Schlüssel |
KEQHMHOXZFBGJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
